

# comparing Glucosylsphingosine levels in different patient cohorts

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## Compound of Interest

Compound Name: Glucosylsphingosine

Cat. No.: B128621

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## An Objective Comparison of **Glucosylsphingosine** Levels in Diverse Patient Populations

This guide provides a comparative analysis of **Glucosylsphingosine** (GlcCer/Lyso-Gb1) levels across various patient cohorts, intended for researchers, scientists, and professionals in drug development. **Glucosylsphingosine**, the deacylated form of glucosylceramide, has emerged as a crucial biomarker, particularly for Gaucher disease (GD).<sup>[1][2][3][4]</sup> Its concentration in plasma is a sensitive and specific indicator for diagnosis and for monitoring therapeutic response.<sup>[5][6]</sup>

## Data Presentation: Comparative Glucosylsphingosine Levels

The following table summarizes plasma **Glucosylsphingosine** concentrations in healthy individuals and various patient cohorts as reported in multiple studies. Levels are significantly elevated in patients with Gaucher disease compared to healthy controls, carriers of a Gaucher mutation, and patients with other lysosomal storage disorders.

Patient Cohort	Glucosylsphingosine Level (Plasma)	Source
Healthy Controls	Median: 1.3 nM (Range: 0.8 - 2.7 nM)	<a href="#">[1]</a>
Average: 1.5 ng/mL (95% CI: 1.3 - 1.7 ng/mL)	<a href="#">[3]</a> <a href="#">[4]</a>	
Below pathological cut-off (<12 ng/mL)	<a href="#">[5]</a> <a href="#">[7]</a>	
Gaucher Disease (Type 1, Untreated)	Median: 230.7 nM (Range: 15.6 - 1035.2 nM)	<a href="#">[8]</a>
Average: 180.9 ng/mL (95% CI: 145.4 - 216.5 ng/mL)	<a href="#">[3]</a> <a href="#">[4]</a>	
Consistently >12 ng/mL	<a href="#">[5]</a>	
Gaucher Disease (Type 1, Treated with ERT)	Average: 89 ng/mL (95% CI: 69.2 - 129.4 ng/mL)	<a href="#">[3]</a> <a href="#">[4]</a>
Gaucher Disease by Genotype (Untreated)		
N370S Homozygous	Median: 143.1 ng/mL	
L444P Homozygous	Median: 184.5 ng/mL	<a href="#">[2]</a> <a href="#">[7]</a>
Gaucher Disease Carriers (Heterozygotes)	Not significantly elevated	<a href="#">[8]</a>
Below pathological cut-off (<12 ng/mL)	<a href="#">[2]</a> <a href="#">[5]</a>	
Uniformly <1.4 ng/mL	<a href="#">[9]</a>	
Other Lysosomal Storage Disorders	Below pathological cut-off (<12 ng/mL)	<a href="#">[2]</a> <a href="#">[5]</a>
(e.g., Niemann-Pick Type C, Krabbe, Hunter, Fabry)		

Note: In neuronopathic Gaucher disease (types 2 and 3), **Glucosylsphingosine** accumulation is significant in brain tissue, with reported concentrations of 24–437 ng/mg protein for type 2 and 14–32 ng/mg protein for type 3.<sup>[10]</sup> In contrast to Gaucher disease, Krabbe disease is characterized by the accumulation of a different lysolipid, galactosylsphingosine (psychosine).<sup>[11]</sup>

## Experimental Protocols

The quantification of **Glucosylsphingosine** in biological samples is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), valued for its sensitivity and specificity. Enzyme-Linked Immunosorbent Assays (ELISA) are also available.

### Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold-standard method for accurate quantification of **Glucosylsphingosine**.<sup>[12]</sup><sup>[13]</sup>

#### 1. Sample Preparation (Plasma/Serum):

- **Internal Standard Addition:** An internal standard, such as a stable isotope-labeled **Glucosylsphingosine** ([5-9] (13)C5-GlcSph) or N,N-Dimethylsphingosine, is added to a small volume of plasma (e.g., 20 µL).<sup>[3]</sup><sup>[12]</sup>
- **Protein Precipitation & Lipid Extraction:** A solvent mixture, typically chloroform:methanol (e.g., 2:3), is added to the plasma sample to precipitate proteins and extract lipids. The mixture is vortexed for several minutes.<sup>[3]</sup>
- **Phase Separation:** The sample is centrifuged to separate the liquid supernatant from the solid protein pellet. The supernatant containing the lipids is transferred to a new tube.<sup>[3]</sup>
- **Liquid-Liquid Extraction:** Chloroform and water are added to the supernatant to perform a liquid-liquid extraction, further purifying the lipid fraction from aqueous contaminants.<sup>[3]</sup>
- **Drying and Reconstitution:** The final lipid extract is dried under a stream of nitrogen and then reconstituted in an appropriate solvent for injection into the LC-MS/MS system.

#### 2. UPLC-MS/MS Analysis:

- **Chromatographic Separation:** The extracted sample is injected into an Ultra-Performance Liquid Chromatography (UPLC) system to separate **Glucosylsphingosine** from other lipids. [\[14\]](#)
- **Mass Spectrometric Detection:** The separated molecules are ionized (e.g., using electrospray ionization - ESI) and analyzed by a tandem mass spectrometer. The instrument is set to specifically monitor the mass transition for **Glucosylsphingosine** (e.g., m/z 462.3) and its internal standard. [\[12\]](#)
- **Quantification:** The concentration of **Glucosylsphingosine** in the sample is determined by comparing the ratio of its peak area to that of the known concentration of the internal standard.

## Enzyme-Linked Immunosorbent Assay (ELISA)

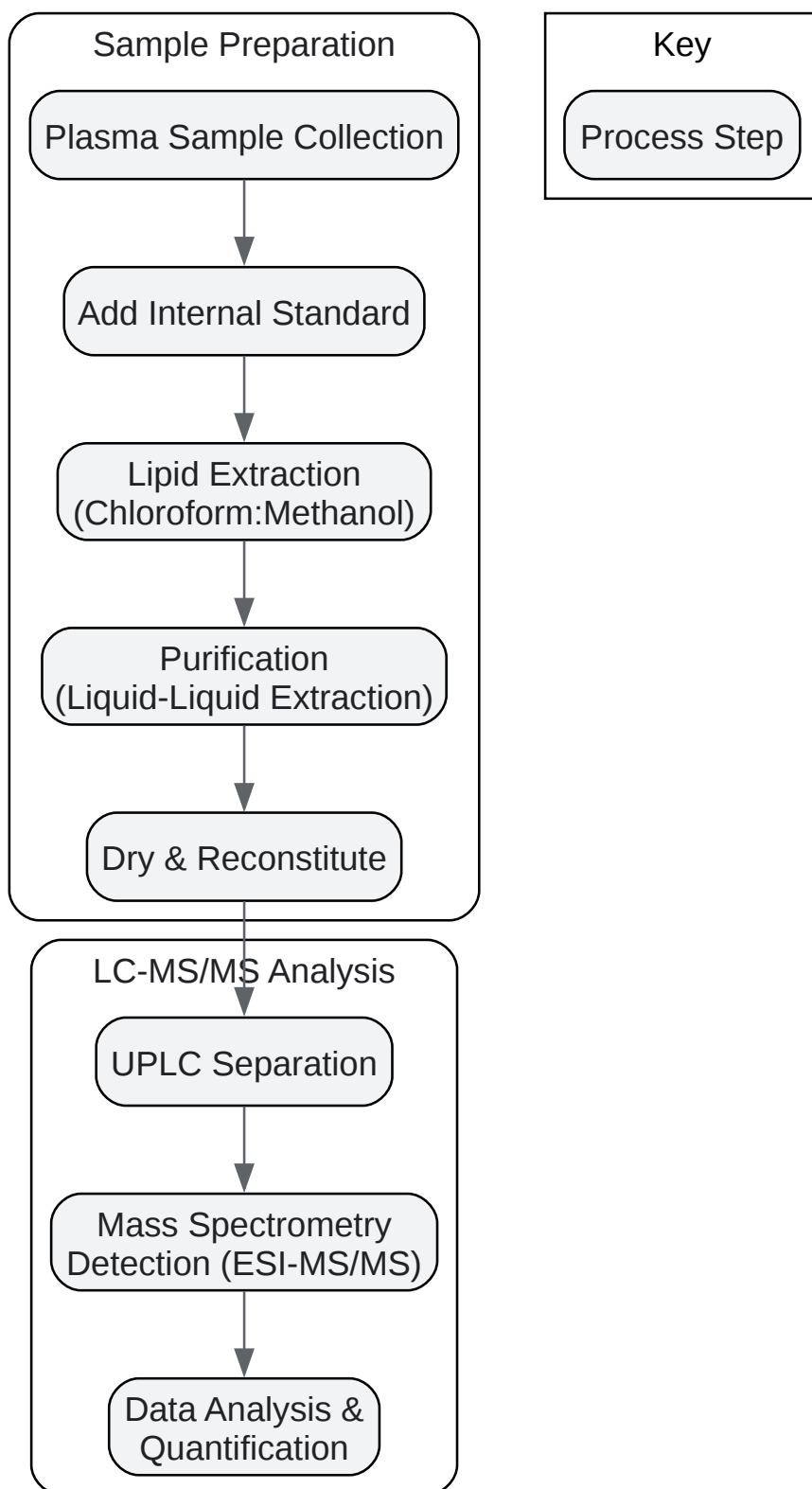
ELISA kits provide a high-throughput alternative for **Glucosylsphingosine** quantification. [\[15\]](#)

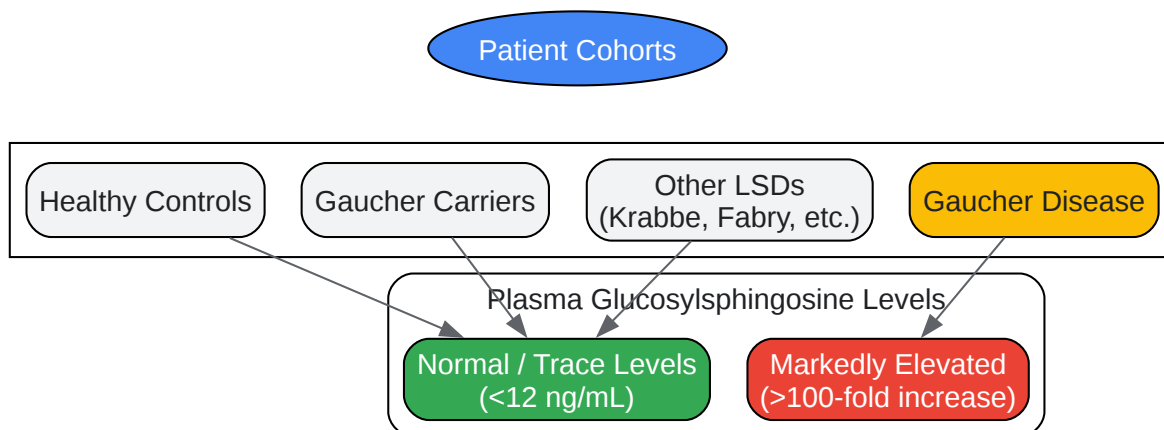
[\[16\]](#) The following describes a typical sandwich ELISA protocol. [\[16\]](#)[\[17\]](#)

1. **Plate Preparation:** A microplate pre-coated with a capture antibody specific for **Glucosylsphingosine** is used. [\[16\]](#) 2. **Sample/Standard Addition:** Diluted samples and a series of standards of known **Glucosylsphingosine** concentrations are added to the wells and incubated. [\[16\]](#) 3. **Detection Antibody:** A detection antibody, conjugated to an enzyme like Horseradish Peroxidase (HRP), is added to the wells. This antibody binds to the **Glucosylsphingosine** captured by the first antibody, forming a "sandwich". [\[16\]](#) 4. **Washing:** The plate is washed multiple times to remove any unbound antibodies and reagents. [\[18\]](#) 5. **Substrate Addition:** A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product. The intensity of the color is proportional to the amount of **Glucosylsphingosine** in the sample. [\[16\]](#)[\[18\]](#) 6. **Reaction Stop & Measurement:** A stop solution is added to terminate the reaction, and the absorbance (optical density) of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). [\[16\]](#) 7. **Calculation:** A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of **Glucosylsphingosine** in the samples is then calculated from this curve. [\[16\]](#)

## Visualizations

## Experimental Workflow and Signaling Pathways





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